![molecular formula C23H23ClFN3O B2894088 (4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797043-58-3](/img/structure/B2894088.png)
(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a quinoline ring, a piperidine ring, and a 4-chlorophenyl group. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The 4-chlorophenyl group is a phenyl group substituted with a chlorine atom .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The quinoline ring system is planar and aromatic, which contributes to the stability of the molecule . The piperidine ring is a saturated six-membered ring, which can exist in chair or boat conformations .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Piperidine derivatives can undergo reactions typical of secondary amines, such as alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. In general, quinoline derivatives are often crystalline solids with a characteristic odor . They are usually soluble in organic solvents and have relatively high melting and boiling points due to their aromatic nature .科学的研究の応用
Organic Synthesis and Chemical Characterization
Research efforts have focused on the synthesis and characterization of complex chemical structures, which share similarities with the target compound. For example, studies on the synthesis of related quinoline and piperidine derivatives showcase the methodologies for constructing chemically and pharmacologically significant molecules. These compounds are often evaluated for their potential as intermediates in the synthesis of more complex molecules with desired biological activities (Zheng Rui, 2010).
Antimicrobial and Antifungal Activities
Quinoline derivatives have been extensively studied for their antimicrobial properties. The design and synthesis of new quinazolines, for instance, indicate a continued interest in developing novel compounds that can serve as potent antimicrobial agents against a range of pathogens (N. Desai, P. N. Shihora, D. Moradia, 2007). Such research underlines the potential of quinoline and piperidine-based compounds in addressing microbial resistance, suggesting a possible application area for the target compound.
Catalytic and Photocatalytic Applications
The development of metal-free photocatalysts for various organic transformations highlights the application of quinoline derivatives in sustainable chemistry. For example, studies on the oxidation of non-activated alcohols and the oxygenation of tertiary amines underpin the versatility of these compounds in facilitating environmentally friendly chemical processes (Yu Zhang, Waldemar Schilling, D. Riemer, Shoubhik Das, 2020).
Anticancer Research
The synthesis and evaluation of novel chemical entities for anticancer activity is a significant area of research. Certain quinoline and piperidine derivatives have been screened for cytotoxic effects against various tumor cell lines, demonstrating the potential of these compounds in cancer therapy (Eman M. Flefel, Hebat-Allah S. Abbas, Randa E. Abdel Mageid, Wafaa A. Zaghary, 2015). This suggests that the target compound, with its structural complexity, could be of interest in the search for new anticancer drugs.
将来の方向性
The development of new quinoline and piperidine derivatives with improved pharmacological properties is an active area of research . Future directions could include the synthesis of new derivatives, the investigation of their biological activity, and the development of more efficient and environmentally friendly synthetic methods .
特性
IUPAC Name |
[4-[2-(4-chlorophenyl)ethylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O/c24-17-6-4-16(5-7-17)10-11-26-22-19-14-18(25)8-9-21(19)27-15-20(22)23(29)28-12-2-1-3-13-28/h4-9,14-15H,1-3,10-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNWUIKCQZFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894005.png)
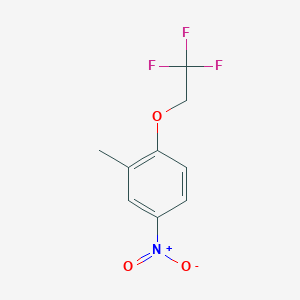
![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

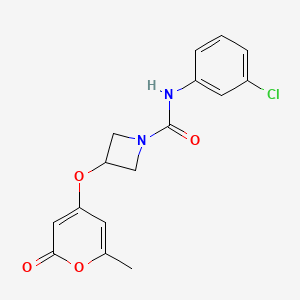

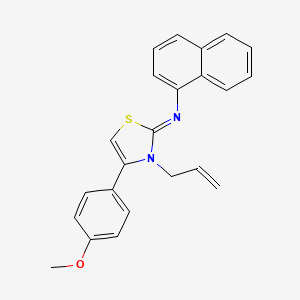
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
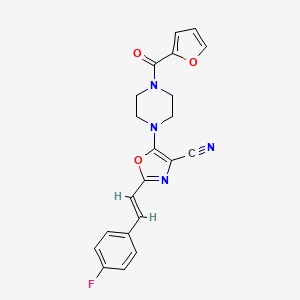
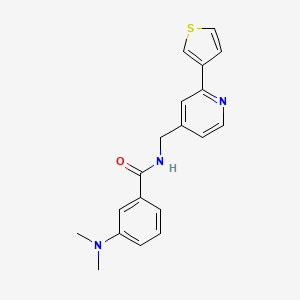
![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)